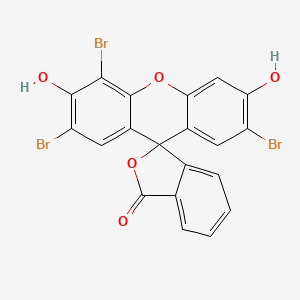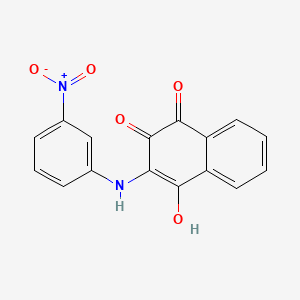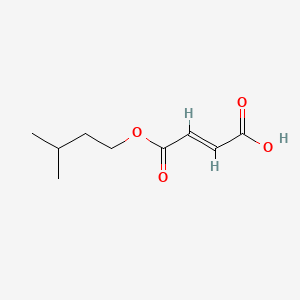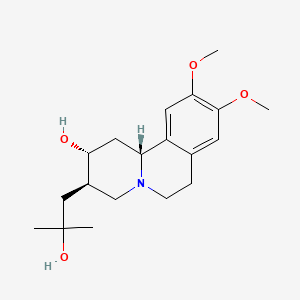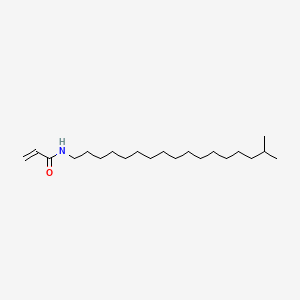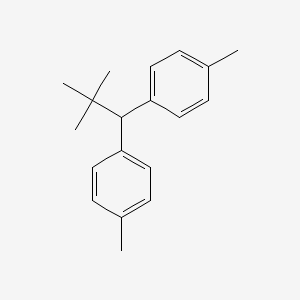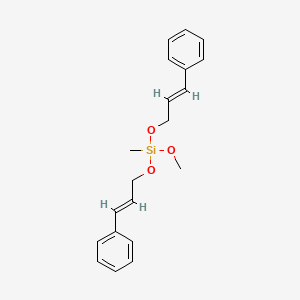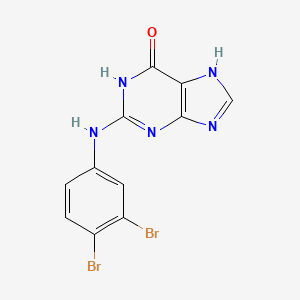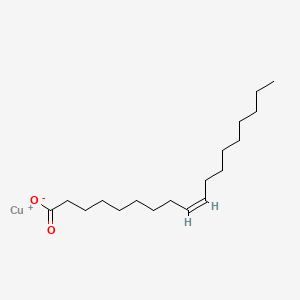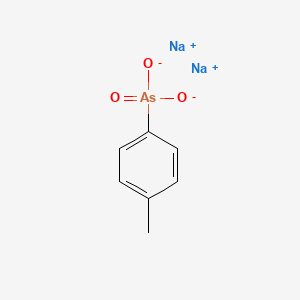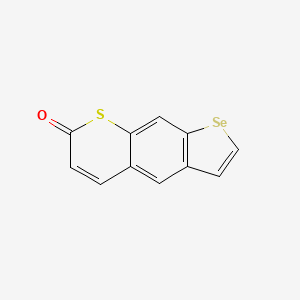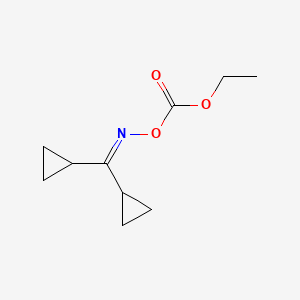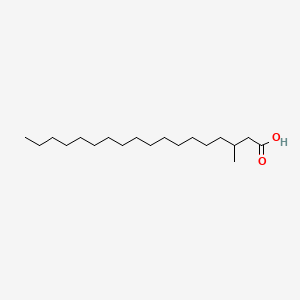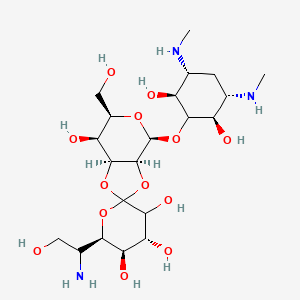
Antibiotic AB-74
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibiotic AB 74 is a potent antibiotic compound known for its efficacy against a broad spectrum of bacterial infections. It is particularly effective against Gram-positive bacteria and has been utilized in various research and clinical settings to combat bacterial resistance .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antibiotic AB 74 involves several key steps The initial step typically includes the formation of the core structure through a series of condensation reactionsThe final product is obtained after purification processes such as crystallization or chromatography .
Industrial Production Methods
Industrial production of Antibiotic AB 74 often involves large-scale fermentation processes. The compound is produced by cultivating specific strains of bacteria or fungi that naturally produce the antibiotic. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic in its pure form .
化学反应分析
Types of Reactions
Antibiotic AB 74 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
科学研究应用
Antibiotic AB 74 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies to understand bacterial resistance mechanisms and to develop new antibacterial agents.
Medicine: Investigated for its potential use in treating resistant bacterial infections.
Industry: Utilized in the development of new antibiotics and in the production of antibacterial coatings and materials
作用机制
Antibiotic AB 74 exerts its effects by targeting bacterial ribosomes, inhibiting protein synthesis. This action disrupts the growth and replication of bacteria, leading to their eventual death. The compound binds to specific sites on the ribosome, preventing the formation of essential proteins required for bacterial survival .
相似化合物的比较
Similar Compounds
Tetracycline: Another broad-spectrum antibiotic that inhibits protein synthesis.
Oxacillin: A penicillin antibiotic used to treat resistant staphylococci infections.
Gatifloxacin: A fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV .
Uniqueness
Antibiotic AB 74 is unique due to its specific binding affinity to bacterial ribosomes and its effectiveness against a wide range of Gram-positive bacteria. Unlike some other antibiotics, it has shown lower susceptibility to resistance mechanisms, making it a valuable tool in the fight against bacterial infections .
属性
分子式 |
C21H39N3O13 |
|---|---|
分子量 |
541.5 g/mol |
IUPAC 名称 |
(3aS,4S,4'R,5'R,6R,6'R,7S,7aS)-6'-(1-amino-2-hydroxyethyl)-4-[(2R,3S,5R,6S)-2,6-dihydroxy-3,5-bis(methylamino)cyclohexyl]oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol |
InChI |
InChI=1S/C21H39N3O13/c1-23-7-3-8(24-2)11(28)16(10(7)27)34-20-18-17(12(29)9(5-26)33-20)36-21(37-18)19(32)14(31)13(30)15(35-21)6(22)4-25/h6-20,23-32H,3-5,22H2,1-2H3/t6?,7-,8+,9-,10+,11-,12+,13-,14-,15-,16?,17+,18+,19?,20+,21?/m1/s1 |
InChI 键 |
XQRJFJIKNNEPNI-JUYPSJDTSA-N |
手性 SMILES |
CN[C@@H]1C[C@@H]([C@H](C([C@H]1O)O[C@H]2[C@@H]3[C@H]([C@H]([C@H](O2)CO)O)OC4(O3)C([C@@H]([C@H]([C@H](O4)C(CO)N)O)O)O)O)NC |
规范 SMILES |
CNC1CC(C(C(C1O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



